molecular formula C9H7N5 B3104586 4-[(4H-1,2,4-Triazol-4-yl)amino]benzonitrile CAS No. 148869-66-3

4-[(4H-1,2,4-Triazol-4-yl)amino]benzonitrile

Cat. No.: B3104586
CAS No.: 148869-66-3
M. Wt: 185.19 g/mol
InChI Key: NIUQWMRVGIXTKZ-UHFFFAOYSA-N
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Description

4-[(4H-1,2,4-Triazol-4-yl)amino]benzonitrile is a heterocyclic compound that features a triazole ring attached to a benzonitrile moiety

Scientific Research Applications

4-[(4H-1,2,4-Triazol-4-yl)amino]benzonitrile has a wide range of applications in scientific research:

Mechanism of Action

Target of Action

The compound 4-[(4H-1,2,4-Triazol-4-yl)amino]benzonitrile, also known as 4-(1,2,4-triazol-4-ylamino)benzonitrile or Benzonitrile, 4-(4H-1,2,4-triazol-4-ylamino)-, has been identified as a dual aromatase and sulfatase inhibitor (DASI) . These enzymes, aromatase and sulfatase, play crucial roles in the biosynthesis of estrogens, which are key hormones involved in the progression of hormone-dependent breast cancer .

Mode of Action

The compound interacts with its targets, aromatase and sulfatase, by binding to their active sites and inhibiting their activities . This inhibition results in a decrease in the production of estrogens, thereby potentially slowing the growth of estrogen-dependent tumors .

Biochemical Pathways

The compound affects the estrogen biosynthesis pathway. Aromatase is responsible for the conversion of androgens to estrogens, while sulfatase converts estrone sulfate to estrone, a potent estrogen . By inhibiting these enzymes, the compound disrupts the production of estrogens, which can have downstream effects on various cellular processes, including cell proliferation and differentiation .

Result of Action

The primary molecular effect of the compound’s action is the inhibition of estrogen production. On a cellular level, this can result in the inhibition of the proliferation of estrogen-dependent cancer cells . Some derivatives of the compound have shown potent inhibitory activities against certain cancer cell lines, with IC50 values ranging from 15.6 to 23.9 µM .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the reaction conditions, such as temperature and pH, can affect the compound’s synthesis and stability . Additionally, the presence of other molecules in the cellular environment can influence the compound’s interaction with its targets .

Safety and Hazards

While specific safety and hazards information for “Benzonitrile, 4-(4H-1,2,4-triazol-4-ylamino)-” is not available, it is generally advised to avoid contact with skin and eyes and not to breathe dust when handling similar chemical compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4H-1,2,4-Triazol-4-yl)amino]benzonitrile typically involves the reaction of 4-aminobenzonitrile with 4H-1,2,4-triazole under specific conditions. One common method involves the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the desired product. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as controlled temperature and pressure, can significantly improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-[(4H-1,2,4-Triazol-4-yl)amino]benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce primary amines.

Comparison with Similar Compounds

Similar Compounds

    4-[(4H-1,2,4-Triazol-4-yl)phenyl]methane: A similar compound with a methylene bridge instead of a nitrile group.

    4-[(4H-1,2,4-Triazol-4-yl)benzoic acid: A compound with a carboxylic acid group instead of a nitrile group.

Uniqueness

4-[(4H-1,2,4-Triazol-4-yl)amino]benzonitrile is unique due to the presence of both a triazole ring and a nitrile group, which confer distinct chemical reactivity and potential for diverse applications. The combination of these functional groups allows for versatile modifications and interactions in various chemical and biological contexts .

Properties

IUPAC Name

4-(1,2,4-triazol-4-ylamino)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N5/c10-5-8-1-3-9(4-2-8)13-14-6-11-12-7-14/h1-4,6-7,13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIUQWMRVGIXTKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)NN2C=NN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

2.52 Grams of 4-amino-1,2,4-triazole was added little by little to a dimethylsulfoxide suspension of 1.2 g of sodium hydride at room temperature. After stirred for 3 hours at room temperature, 1.21 g of 4-fluorobenzonitrile was added thereto all at a time, and stirring was continued for further one hour. Water was added to the reaction solution, and the mixture was then extracted with ethyl acetate. The organic layer was dried over anhydrous magnesium sulfate, and the solvent was removed by distillation under reduced pressure. The crystals obtained were washed with ethyl acetate to give 1.09 g of 4-[(4-cyanophenyl)amino]-4H-1,2,4-triazole.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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